Propiophenone
Overview
Description
Propiophenone, also known as 1-phenylpropan-1-one, is an aromatic ketone characterized by a phenyl group attached to a propanone moiety. It is a colorless liquid with a sweet odor, insoluble in water but miscible with organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: this compound can be synthesized via the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Claisen Rearrangement: Ludwig Claisen discovered that α-methoxystyrene forms this compound when heated at 300°C for an hour, yielding 65% of the product.
Industrial Production Methods:
- The industrial production of this compound typically involves the Friedel-Crafts acylation process due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoic acid and other derivatives.
Reduction: It can be reduced to 1-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo halogenation reactions, where halogens replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 1-phenylpropan-1-ol.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
Target of Action
Propiophenone, also known as ethyl phenyl ketone, is an aryl ketone . It is used in the synthesis of a variety of pharmaceutical drugs . . Instead, it serves as a precursor in the synthesis of other compounds that do have specific targets .
Mode of Action
As a precursor molecule, this compound does not have a direct mode of action. Instead, it is used in the synthesis of other compounds that interact with biological targets. For example, this compound can be used in the synthesis of propafenone, a class 1C antiarrhythmic agent . Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells .
Biochemical Pathways
For instance, propafenone, a derivative of this compound, can affect the sodium ion channels in cardiac muscle cells . This can influence the action potential of the cells and thus the rhythm of the heart.
Pharmacokinetics
Propafenone, a derivative of this compound, is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It is metabolized primarily in the liver and due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels .
Result of Action
For example, propafenone can decrease the excitability of cardiac muscle cells, potentially treating illnesses associated with rapid heart beat such as atrial and ventricular arrhythmias .
Scientific Research Applications
Propiophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Acetophenone
- Butyrophenone
- 4-Methylpropiophenone
Properties
IUPAC Name |
1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044470 | |
Record name | 1-Phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour | |
Record name | Propiophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |
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Record name | Propiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
218.0 °C @ 760 MM HG | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Propiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014 | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propiophenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.63 (AIR= 1) | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.17 [mmHg], 1.5 mm Hg at 20 °C | |
Record name | Propiophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6647 | |
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Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS | |
CAS No. |
93-55-0 | |
Record name | Propiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-55-0 | |
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Record name | Phenyl ethyl ketone | |
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Record name | Propiophenone | |
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Record name | 1-Propanone, 1-phenyl- | |
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Record name | 1-Phenylpropan-1-one | |
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Record name | Propiophenone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PROPIOPHENONE | |
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Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
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Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C | |
Record name | PHENYL ETHYL KETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Phenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propiophenone?
A1: this compound has the molecular formula C9H10O and a molecular weight of 134.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use Infrared (IR), proton and carbon Nuclear Magnetic Resonance (NMR), and mass spectrometry (MS) for the structural characterization of this compound and its derivatives. [, , ]
Q3: Can you provide an example from the research of how this compound's structure has been determined?
A3: In one study, researchers used IR and 1H NMR spectroscopy to confirm the synthesis of 3'-nitrothis compound from the nitration of this compound. []
Q4: How does this compound react as a substrate in organic synthesis?
A4: this compound serves as a versatile building block in organic synthesis. It readily undergoes reactions such as bromination, nitration, and Grignard reactions, allowing for the introduction of various functional groups. [, , , ]
Q5: Can this compound be used as a starting material in the synthesis of heterocyclic compounds?
A5: Yes, this compound derivatives can undergo cyclization reactions to form various heterocyclic compounds, such as benzodiazepines and benzothiophenes. [, ]
Q6: What are the applications of this compound in catalytic reactions?
A6: Researchers have explored the use of this compound as a model substrate in asymmetric transfer hydrogenation reactions. This method facilitates the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. []
Q7: Are there examples of specific catalysts used with this compound in these reactions?
A7: Researchers have successfully employed chiral nitrogen-containing tetradentate ligands in conjunction with ruthenium, rhodium, or iridium complexes to catalyze the asymmetric transfer hydrogenation of this compound. []
Q8: What biological activities have been reported for this compound derivatives?
A8: this compound derivatives have shown a variety of biological activities, including hypolipidemic, antineoplastic, cytotoxic, and anxiolytic-like effects in preclinical studies. [, , ]
Q9: Which structural features contribute to the biological activities of this compound derivatives?
A9: Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring and the type of amine substituent at the beta-position significantly influence the biological activity of this compound derivatives. [, , ]
Q10: Are there any this compound derivatives currently used as pharmaceuticals?
A10: While this compound itself is not a pharmaceutical, certain derivatives like tolperisone (2,4'-dimethyl-3-piperidinothis compound) are used clinically as centrally acting muscle relaxants. []
Q11: How does tolperisone exert its muscle relaxant effect?
A11: Although the exact mechanism of action is not fully understood, tolperisone is thought to act primarily on the spinal cord, depressing both monosynaptic and polysynaptic reflex potentials. []
Q12: What is known about the metabolism of this compound?
A12: In vitro studies using liver microsomes have shown that this compound primarily undergoes reduction to 1-phenyl-1-propanol. Other metabolic pathways include aliphatic C-hydroxylation and alcohol dehydrogenation. []
Q13: Are there species differences in the metabolism of this compound?
A13: Yes, significant species differences have been observed in the metabolism of this compound. For example, rat liver preparations showed a preference for NADH as a cofactor for the reduction of this compound, while rabbit liver preparations exhibited comparable activity with both NADH and NADPH. []
Q14: What about the metabolism of substituted propiophenones, like those found in designer drugs?
A14: Research on designer drugs containing substituted propiophenones, such as 4'-methoxy-alpha-pyrrolidinothis compound (MOPPP), focuses on identifying metabolites and the cytochrome P450 isoenzymes involved in their metabolism. This information is crucial for understanding the potential toxicity and effects of these substances. []
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